molecular formula C23H22N2O2 B5658140 1,3,5-triphenyl-1,5-pentanedione dioxime

1,3,5-triphenyl-1,5-pentanedione dioxime

Cat. No.: B5658140
M. Wt: 358.4 g/mol
InChI Key: LXSYZTHRPVSNTI-HKOLQMFGSA-N
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Description

1,3,5-triphenyl-1,5-pentanedione dioxime is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.168127949 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes

The synthesis of 1,3,5-triphenyl-1,5-pentanedione can be achieved through several methods:

  • Base-Catalyzed Condensation : A common approach involves the condensation of acetophenone and benzaldehyde under basic conditions. This method yields a mixture of products including the desired compound and various byproducts.
  • One-Pot Synthesis : Recent studies have shown that using intermediates like 2-benzyl-1,3,5-triphenylpentane-1,5-dione can simplify the synthesis process by allowing for multiple reactions to occur in a single step .

Applications in Organic Synthesis

  • Building Block for Heterocycles :
    • The compound is used to synthesize various heterocyclic compounds. Notably, it reacts with 3-pyrazolamines to produce 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism. This reaction highlights its potential for developing biologically active compounds.
  • Nazarov Cyclization :
    • 1,3,5-triphenyl-1,5-pentanedione can undergo acid-catalyzed Nazarov cyclization when reacted with benzaldehyde. This reaction leads to the formation of substituted indanones or indeno[1,2-b]pyrans in a one-pot process. The ability to form cyclic compounds is crucial for creating complex molecular architectures .
  • Pharmaceutical Applications :
    • The compound has been evaluated for its potential as an anticancer agent by the National Cancer Institute (NCI). Its structural features may contribute to biological activity against cancer cells .

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidines using 1,3,5-triphenyl-1,5-pentanedione as a precursor. The resulting compounds exhibited promising biological activities against specific cancer cell lines. This research underscores the compound's utility in drug discovery and development.

Case Study 2: Reaction Mechanisms

Research investigating the reaction mechanisms of 1,3,5-triphenyl-1,5-pentanedione has provided insights into its reactivity patterns. The compound's ability to participate in both base-induced and acid-catalyzed reactions reveals its versatility and potential for diverse synthetic applications .

Properties

IUPAC Name

(NZ)-N-[(5Z)-5-hydroxyimino-1,3,5-triphenylpentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25-27)20-14-8-3-9-15-20/h1-15,21,26-27H,16-17H2/b24-22-,25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSYZTHRPVSNTI-HKOLQMFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)CC(=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C/C(=N/O)/C2=CC=CC=C2)C/C(=N/O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.